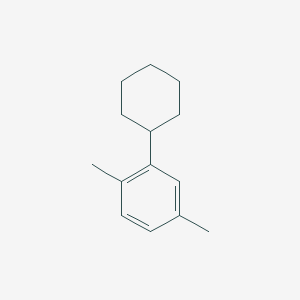

2-Cyclohexyl-1,4-dimethylbenzene

Description

Properties

CAS No. |

4501-52-4 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

2-cyclohexyl-1,4-dimethylbenzene |

InChI |

InChI=1S/C14H20/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 |

InChI Key |

LYNSOOOSOOMGPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below contrasts key properties of 2-Cyclohexyl-1,4-dimethylbenzene with analogs:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Structural Features |

|---|---|---|---|---|

| This compound | 202.34 | ~280 (estimated) | Insoluble | Benzene + 2-cyclohexyl, 1,4-methyl |

| p-Xylene (1,4-dimethylbenzene) | 106.16 | 138 | Insoluble | Benzene + 1,4-methyl groups |

| p-Cymene (1-methyl-4-isopropylbenzene) | 134.22 | 177 | Insoluble | Benzene + 1-methyl, 4-isopropyl |

Key Observations:

- The cyclohexyl group significantly increases molecular weight and predicted boiling point compared to simpler methyl or isopropyl substituents. This aligns with trends observed in alkylbenzenes, where bulkier substituents elevate boiling points due to increased van der Waals interactions .

- Solubility in polar solvents like water remains negligible across all compounds, typical of hydrophobic aromatics. However, the cyclohexyl group may enhance solubility in non-polar organic solvents (e.g., hexane) compared to xylenes .

Chemical Reactivity

- Electrophilic Aromatic Substitution (EAS):

- In p-xylene, methyl groups act as ortho/para-directing activators. For this compound, the cyclohexyl group’s steric bulk may hinder EAS at adjacent positions, favoring reactions at the less hindered 5-position of the benzene ring. This contrasts with p-cymene, where the isopropyl group is less bulky, allowing more facile substitution .

- Oxidation: Xylenes oxidize to phthalic acids, while p-cymene forms cuminic acid. The cyclohexyl group in this compound is likely resistant to mild oxidation, requiring stronger conditions (e.g., KMnO₄/H₂SO₄) to cleave the ring or substituent .

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst : H-Mont (acid-treated montmorillonite clay) with a total acid site concentration of 0.84 mmol/g.

-

Reactants : p-Xylene and cyclohexanol in a 1:1 molar ratio.

-

Conditions :

The reaction proceeds through a carbocation intermediate, where cyclohexanol dehydrates to form cyclohexene, which subsequently alkylates the aromatic ring. The continuous flow system minimizes side reactions, such as oligomerization, by ensuring rapid product removal.

Yield and Purification

-

Byproducts : Trace amounts of dicyclohexylated products (<5%) and unreacted starting materials.

Advantages :

-

High regioselectivity for the para position due to steric hindrance from the methyl groups.

Liquid-Phase Alkylation of p-Xylene with Cyclohexene

Adapted from cyclohexylbenzene synthesis, this method employs zeolite catalysts to alkylate p-xylene with cyclohexene. The process avoids carbocation rearrangements by using a stable alkene reactant.

Protocol

Performance Metrics

-

Conversion : 85–90% cyclohexene conversion.

-

Side products : Linear alkylates (e.g., 3-cyclohexyl-1,4-dimethylbenzene) due to minor isomerization.

Key Optimization :

Comparative Analysis of Methods

Q & A

Basic: What are the key considerations for designing a synthesis route for 2-Cyclohexyl-1,4-dimethylbenzene?

Methodological Answer:

Designing a synthesis route requires evaluating regioselectivity, steric effects of the cyclohexyl group, and compatibility of reagents. For example, Friedel-Crafts alkylation of 1,4-dimethylbenzene with cyclohexyl halides may require Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via GC-MS or HPLC to optimize yield and purity. Ensure inert atmospheres to prevent side reactions, such as oxidation of the cyclohexyl group. Safety protocols for handling corrosive catalysts and halogenated intermediates must be prioritized .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C for long-term stability. Short-term storage at –4°C is acceptable for 1–2 weeks. Avoid exposure to oxidizing agents, heat, or moisture to prevent decomposition. Use gloveboxes for air-sensitive manipulations and conduct regular stability assessments via NMR or FTIR to detect degradation products .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models can predict properties like logP , polarizability , and thermodynamic stability . Neural networks trained on datasets of analogous compounds (e.g., 1-Cyclohexyl-2,4-dimethylbenzene) provide accurate solubility and vapor pressure estimates. Validate predictions experimentally using DSC for melting points and HPLC for partition coefficients .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions in NMR or MS data may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. High-resolution mass spectrometry (HRMS) confirms molecular formulas. For ambiguous cases, synthesize derivatives (e.g., acetylated analogs) to simplify spectra. Cross-validate with computational spectroscopy (DFT-based chemical shift predictions) .

Basic: What safety protocols are essential when working with this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respirators if aerosol formation is possible.

- Engineering Controls: Operate in fume hoods with local exhaust ventilation.

- Emergency Measures: Install eyewash stations and safety showers. Dispose of waste via certified chemical disposal services .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The cyclohexyl group acts as a steric shield, directing electrophiles to the less hindered positions. Use Lewis acid catalysts (e.g., FeCl₃) to enhance selectivity. Kinetic vs. thermodynamic control can be modulated by temperature: low temperatures favor kinetic products, while higher temperatures may shift equilibria. Monitor intermediates via in-situ IR spectroscopy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions and confirms cyclohexyl integration.

- GC-MS: Validates purity and detects volatile byproducts.

- FTIR: Confirms functional groups (e.g., C-H stretching of methyl and cyclohexyl groups).

- X-ray crystallography resolves stereochemical ambiguities if crystals are obtainable .

Advanced: How can isotopic labeling studies elucidate the metabolic pathways of this compound in environmental systems?

Methodological Answer:

Incorporate ¹³C or ²H isotopes into the cyclohexyl or methyl groups. Track degradation products via LC-MS/MS in soil or microbial cultures. Compare kinetic isotope effects (KIEs) to distinguish abiotic vs. enzymatic pathways. Use stable isotope probing (SIP) to identify microbial consortia involved in degradation .

Basic: What are the common byproducts formed during the synthesis of this compound, and how are they identified?

Methodological Answer:

Common byproducts include di-cyclohexylated isomers and oxidized derivatives (e.g., cyclohexanol analogs). Separate via flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using HPLC-DAD and HRMS . Compare retention times and spectral data to authentic standards .

Advanced: How do steric and electronic effects of the cyclohexyl group influence the reactivity of this compound in catalytic systems?

Methodological Answer:

The cyclohexyl group introduces steric bulk, reducing accessibility to catalytic active sites. Electronic effects (weak electron donation via σ-C-H bonds) modulate substrate-catalyst interactions. Use molecular docking simulations to predict binding affinities in enzyme-catalyzed reactions. Experimentally, compare turnover frequencies (TOFs) with analogous substrates lacking the cyclohexyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.